molecular formula C12H12N2O2 B14505595 N-Carbamoyl-5-phenylpenta-2,4-dienamide CAS No. 62879-68-9

N-Carbamoyl-5-phenylpenta-2,4-dienamide

Cat. No.: B14505595
CAS No.: 62879-68-9
M. Wt: 216.24 g/mol
InChI Key: XPZKCSDOUUCKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Carbamoyl-5-phenylpenta-2,4-dienamide is an organic compound with the molecular formula C12H12N2O It is a conjugated diene, which means it contains alternating double and single bonds between carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-5-phenylpenta-2,4-dienamide can be achieved through a stereoselective one-pot synthesis method. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Carbamoyl-5-phenylpenta-2,4-dienamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-Carbamoyl-5-phenylpenta-2,4-dienamide exerts its effects involves its interaction with molecular targets and pathways. The conjugated diene structure allows it to participate in various biochemical reactions, potentially interacting with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Carbamoyl-5-phenylpenta-2,4-dienamide is unique due to its specific conjugated diene structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Properties

CAS No.

62879-68-9

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-carbamoyl-5-phenylpenta-2,4-dienamide

InChI

InChI=1S/C12H12N2O2/c13-12(16)14-11(15)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H3,13,14,15,16)

InChI Key

XPZKCSDOUUCKGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.